3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one
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Overview
Description
3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chlorine atom and two hydroxyl groups on one of the phenyl rings, making it a chlorinated dihydroxychalcone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2,3-dihydroxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and solvents that can be easily recycled may also be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chalcones.
Scientific Research Applications
3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3-Dihydroxyphenyl)-1-phenylprop-2-en-1-one
- 3-(4-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one
- 3-(5-Bromo-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one
Uniqueness
3-(5-Chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one is unique due to the specific positioning of the chlorine atom and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
820244-87-9 |
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Molecular Formula |
C15H11ClO3 |
Molecular Weight |
274.70 g/mol |
IUPAC Name |
3-(5-chloro-2,3-dihydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO3/c16-12-8-11(15(19)14(18)9-12)6-7-13(17)10-4-2-1-3-5-10/h1-9,18-19H |
InChI Key |
QGMUEOCKXSQAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=C(C(=CC(=C2)Cl)O)O |
Origin of Product |
United States |
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